molecular formula C16H30BNO4Si B8187869 2-(tert-Butyl-dimethyl-silanyloxymethyl)--oxazole-5-boronic acid pinacol ester

2-(tert-Butyl-dimethyl-silanyloxymethyl)--oxazole-5-boronic acid pinacol ester

Cat. No.: B8187869
M. Wt: 339.3 g/mol
InChI Key: KZEIJFKIDZLDMX-UHFFFAOYSA-N
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Description

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a boronic acid group, and a pinacol ester moiety. These structural features make it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the boronic acid group and the pinacol ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the boronic acid group into other functional groups.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Researchers use this compound to study biological pathways and interactions involving boronic acids.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester involves its ability to interact with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Compared to other boronic acid derivatives, 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester stands out due to its unique combination of structural features. Similar compounds include:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Methylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.

    4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane: Another boronic acid ester with applications in organic synthesis.

The presence of the oxazole ring and the tert-butyl-dimethyl-silanyloxymethyl group in 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid pinacol ester provides unique reactivity and stability, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO4Si/c1-14(2,3)23(8,9)19-11-13-18-10-12(20-13)17-21-15(4,5)16(6,7)22-17/h10H,11H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEIJFKIDZLDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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